molecular formula C17H19ClN2O2 B1385109 N-(3-Amino-4-chlorophenyl)-2-butoxybenzamide CAS No. 1020055-22-4

N-(3-Amino-4-chlorophenyl)-2-butoxybenzamide

Cat. No. B1385109
CAS RN: 1020055-22-4
M. Wt: 318.8 g/mol
InChI Key: VPTFZVVJGCBAEB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as “N-(3-amino-4-chlorophenyl) acylamides”, involves reacting 1-chloro-2,4-diaminobenzene with an acyl chloride in the presence of an acid acceptor in a polar solvent . The reaction is then purified by crystallization from a non-polar solvent .

Scientific Research Applications

Antiviral Activity

“N-(3-Amino-4-chlorophenyl)-2-butoxybenzamide” derivatives have been synthesized and tested for their antiviral properties. These compounds have shown potential in inhibiting the growth of viruses, such as the tobacco mosaic virus (TMV). The incorporation of sulfonamides into thiadiazole rings, which is structurally similar to the compound , can produce compounds that act as carbonic anhydrase inhibitors, potentially offering plant anti-viral activities .

Antibacterial and Antifungal Properties

Sulfonamide derivatives, which are related to “N-(3-Amino-4-chlorophenyl)-2-butoxybenzamide”, have been reported to possess antibacterial and antifungal properties. This suggests that the compound could be explored for its efficacy against bacterial and fungal pathogens, which could have implications in both medical and agricultural fields .

Carbonic Anhydrase Inhibition

The compound’s structure suggests that it could act as a carbonic anhydrase inhibitor. Carbonic anhydrases are enzymes that play a crucial role in regulating pH and CO2 transport in various organisms. Inhibitors of these enzymes have applications in treating conditions like glaucoma, epilepsy, and altitude sickness .

Antitumor Activity

Compounds with similar structures have been synthesized to inhibit the growth of tumor cells. This indicates that “N-(3-Amino-4-chlorophenyl)-2-butoxybenzamide” could be researched for its potential antitumor properties, which might contribute to the development of new cancer therapies .

Herbicidal Properties

Sulfonamide derivatives have also been utilized for their herbicidal properties. The structural similarity of “N-(3-Amino-4-chlorophenyl)-2-butoxybenzamide” to these derivatives suggests that it could be developed as a herbicide for agricultural use, offering a way to control weed growth without harming crops .

Enzyme Modulation

The compound could be used to modulate the activity of various enzymes. By binding to the active sites of enzymes, it can either inhibit or enhance their activity. This has potential applications in designing drugs that target specific enzymes related to diseases .

properties

IUPAC Name

N-(3-amino-4-chlorophenyl)-2-butoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O2/c1-2-3-10-22-16-7-5-4-6-13(16)17(21)20-12-8-9-14(18)15(19)11-12/h4-9,11H,2-3,10,19H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPTFZVVJGCBAEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Amino-4-chlorophenyl)-2-butoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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